(R)-2-Amino-N-carbamoylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2R)-2-amino-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)/t2-/m1/s1 |
InChI Key |
VFCZTUZORACDRO-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(=O)N)N |
Origin of Product |
United States |
Synthesis and Manufacturing Processes
The synthesis of chiral α-amino acid derivatives like (R)-2-Amino-N-carbamoylpropanamide is a key focus in organic chemistry. General strategies for the asymmetric synthesis of α-amino acids often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic methods to control the stereochemistry at the α-carbon. rsc.orgrsc.org
One of the most effective methods for synthesizing chiral α-amino acid derivatives is the asymmetric nucleophilic addition to α-imino esters. sioc-journal.cn This approach allows for the introduction of various side chains and functional groups with high enantioselectivity. sioc-journal.cn Additionally, transition metal-catalyzed reactions, such as Ni-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters, have been developed to produce chiral α-amino acid derivatives with excellent yields and enantiomeric excesses. rsc.org More recent advancements include nitrene-mediated C-H amination, which allows for the direct synthesis of α-amino acids from abundant carboxylic acids. nature.com
While specific industrial-scale manufacturing processes for this compound are not widely documented in public literature, the synthesis would likely adapt these established principles of asymmetric synthesis to ensure the desired (R)-enantiomer is produced with high purity.
Research Applications
The primary documented application of a closely related compound, (R)-2-amino-N-benzyl-3-methoxypropanamide, is as a reference standard and impurity in the quality control of the anticonvulsant drug Lacosamide. chemicalbook.comchemicalbook.com This highlights the importance of synthesizing and characterizing such derivatives for pharmaceutical development and manufacturing.
As a chiral building block, (R)-2-Amino-N-carbamoylpropanamide has potential applications in the synthesis of more complex chiral molecules. Unnatural amino acids and their derivatives are increasingly used to create peptides and proteins with enhanced properties, such as increased stability or novel functions. bohrium.com They are also used as chiral ligands and catalysts in asymmetric synthesis. bohrium.com The specific functional groups of this compound—the primary amine and the carbamoyl-functionalized amide—offer multiple points for further chemical modification, making it a potentially versatile synthon for creating libraries of new compounds for screening in drug discovery and materials science.
Physicochemical Properties and Analytical Characterization
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for naming organic compounds to ensure that every distinct molecule has a unique and unambiguous name. cuyamaca.eduwikipedia.orgmsu.edu The name "(R)-2-Amino-N-carbamoylpropanamide" is deconstructed as follows:
Propanamide : This is the root name, indicating a three-carbon chain ("prop-") with a primary amide functional group (-CONH₂) as the principal functional group ("-amide"). uiuc.edu
2-Amino : This prefix specifies that an amino group (-NH₂) is attached to the second carbon atom of the propane (B168953) chain.
N-carbamoyl : This indicates that a carbamoyl (B1232498) group (-CONH₂) is attached to the nitrogen atom of the primary propanamide group. The 'N' locant specifies the point of attachment.
(R)- : This is a stereochemical descriptor that specifies the absolute configuration, or the three-dimensional arrangement of the groups, around the chiral center.
Chirality and Enantiomeric Purity: Focus on the (R)-Configuration
Chirality is a geometric property of some molecules where an object is non-superimposable on its mirror image. wikipedia.org A carbon atom bonded to four different substituent groups is known as a chiral center or stereocenter. wikipedia.orgkhanacademy.org In this compound, the second carbon atom (C2) is a chiral center, as it is bonded to four distinct groups:
An amino group (-NH₂)
A methyl group (-CH₃)
A hydrogen atom (-H)
An N-carbamoylcarboxamide group (-C(=O)NHC(=O)NH₂)
The existence of this chiral center means the molecule can exist in two mirror-image forms, known as enantiomers: this compound and (S)-2-Amino-N-carbamoylpropanamide. These enantiomers are stereoisomers that are non-superimposable. wikipedia.org
The (R)-Configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgmasterorganicchemistry.com For the chiral center in this molecule, priorities are assigned to the attached groups based on the atomic number of the atoms directly bonded to the chiral carbon. wikipedia.orgvanderbilt.edulibretexts.org
-NH₂ (Nitrogen, Z=7) has the highest priority.
-C(=O)NHC(=O)NH₂ (Carbon, Z=6, bonded to oxygens) has the second highest priority.
-CH₃ (Carbon, Z=6, bonded to hydrogens) has the third priority.
-H (Hydrogen, Z=1) has the lowest priority.
When the molecule is oriented so the lowest-priority group (-H) points away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise path, designating the configuration as (R) for rectus (Latin for right). masterorganicchemistry.comsocratica.com
Enantiomeric purity is a measure of the extent to which a sample contains one enantiomer of a chiral compound. wisdomlib.org It is a critical factor in chemistry and pharmacology because enantiomers, despite having identical physical properties in an achiral environment, often exhibit vastly different biological activities. nih.govnih.govorganic-ese.com One enantiomer may be therapeutically beneficial while the other could be inactive or even cause adverse effects. nih.govresearchgate.net Therefore, producing a compound as a single, pure enantiomer is often essential for its intended application. wisdomlib.orgnih.govresearchgate.net
Stereochemical Descriptors and Their Importance in Organic Synthesis
Stereochemical descriptors like (R) and (S) are fundamental in organic chemistry as they provide an unambiguous description of the three-dimensional structure of a molecule. youtube.com This precision is vital in organic synthesis, where the spatial arrangement of atoms profoundly influences a molecule's reactivity and properties. organic-ese.comrijournals.comresearchgate.net
The importance of these descriptors in synthesis is highlighted in several key areas:
Stereoselective Synthesis : This branch of synthesis aims to produce a specific stereoisomer of a product. By understanding and controlling the stereochemistry of reactants and intermediates, chemists can design reaction pathways that preferentially form the desired (R) or (S) enantiomer. rijournals.comresearchgate.net
Predicting Reaction Outcomes : The stereochemistry of reactants can dictate the stereochemistry of the products. organic-ese.com Knowledge of these relationships is crucial for predicting how a reaction will proceed and for designing syntheses that yield molecules with the correct three-dimensional structure.
Biological and Pharmaceutical Applications : In biological systems, molecules interact with chiral environments, such as enzymes and receptors. Consequently, different enantiomers of a drug can have different pharmacological effects. nih.govorganic-ese.com Controlling stereochemistry during synthesis is therefore critical in drug discovery and development to ensure efficacy and safety. organic-ese.com
The ability to control and describe the spatial arrangement of atoms allows for the creation of complex molecules with specific functions, from new medicines to advanced materials. rijournals.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈N₄O₃ |
| Molecular Weight | 160.13 g/mol |
| CAS Number | 26513-65-1 |
| PubChem CID | 123639 |
| IUPAC Name | (2R)-2-azanyl-N-carbamoyl-N'-carbamoylpropanamide |
| Canonical SMILES | CC(C(=O)NC(=O)N)N |
Note: Data sourced from PubChem. The IUPAC name and SMILES string may vary slightly based on the database's interpretation, but the structure remains the same.
Enantioselective Synthesis Strategies
Enantioselective synthesis is critical for the production of single-enantiomer compounds like this compound, as biological systems often exhibit stereospecific interactions. The primary strategies involve the use of chiral catalysts, temporary chiral auxiliaries, or biological catalysts such as enzymes.
Asymmetric Catalysis in Propanamide Derivatization
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of propanamide derivatization, this often involves the creation of the chiral center at the α-carbon.
Recent advancements have focused on metal-ligand complexes and organocatalysts to direct the stereochemical outcome of reactions. For instance, rhodium and chiral squaramide co-catalyzed carbene insertion into an amide N-H bond represents a powerful method for installing a stereogenic center on an amide feedstock. nih.gov This approach allows for the efficient N-alkylation of primary amides to produce structurally diverse chiral amides. nih.gov Similarly, chiral ligands like Bolm's ligand, when combined with various metal salts, can catalyze enantioselective reactions such as alkylations and aldol (B89426) reactions, which are foundational for building the chiral propanamide skeleton. mdpi.com Chiral primary α-amino amides themselves have been shown to be effective bifunctional organocatalysts, possessing both a Brønsted base site and a hydrogen-bonding site that can activate substrates and control stereochemistry in reactions like the aldol and Mannich reactions. magtech.com.cnmdpi.com
Table 1: Examples of Asymmetric Catalytic Systems for Chiral Amide Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rhodium triphenylacetate / Chiral Squaramide | Carbene N-H Insertion | Efficiently installs an sp3-C chiral center on primary amides under mild conditions. nih.gov | nih.gov |
| Cu(II) triflate / Bolm's Ligand | α-Amination | Used for the α-amination of β-ketocarbonyl compounds with diethyl azodicarboxylate (DEAD). mdpi.com | mdpi.com |
| Chiral Primary α-Amino Amides | Aldol Reaction | Bifunctional organocatalyst provides high yield and selectivity through hydrogen bonding and electrostatic interactions. mdpi.com | mdpi.com |
Chiral Auxiliary Approaches for Stereocontrol
The use of a chiral auxiliary involves temporarily incorporating a stereogenic group into a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy in asymmetric synthesis. thieme-connect.com
Commonly used auxiliaries are derived from readily available chiral natural products like amino acids, amino alcohols, and carbohydrates. researchgate.net For the synthesis of α-amino amides, oxazolidinones (Evans auxiliaries) and pseudoephedrine amides are particularly effective. wikipedia.orgrenyi.hu The auxiliary is first attached to a propanoic acid derivative. Deprotonation forms a rigid enolate, where the auxiliary blocks one face, forcing an incoming electrophile (e.g., an aminating agent) to attack from the less hindered face, thus establishing the desired stereochemistry. Pseudoephenamine has emerged as a highly practical chiral auxiliary, showing remarkable stereocontrol in alkylation reactions, especially for forming quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov
Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |
|---|---|---|---|
| Oxazolidinones (Evans) | Asymmetric Alkylation, Aldol Reactions | Forms a chelated enolate with a Lewis acid, effectively shielding one face of the enolate. renyi.hu | renyi.hu |
| Pseudoephedrine / Pseudoephenamine | Asymmetric Alkylation | The α-proton is deprotonated to form an enolate; the methyl group directs the approach of the electrophile. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Camphorsultam | Michael Addition, Claisen Rearrangement | Used as a chiral auxiliary in various reactions, providing high diastereoselectivity. wikipedia.org | wikipedia.org |
Biocatalytic Routes for Chiral Amide Synthesis
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For chiral amide synthesis, enzymatic methods offer environmentally friendly routes that often operate under mild aqueous conditions. acs.orgwhiterose.ac.uk
The direct formation of an amide bond by coupling a carboxylic acid and an amine can be catalyzed by several classes of enzymes. nih.gov Hydrolases, such as lipases, are widely used for this purpose, operating in reverse of their natural hydrolytic function. rsc.org Candida antarctica lipase (B570770) B (CALB) is particularly effective in non-aqueous, or low-water, systems where it favors aminolysis of esters or direct amidation of carboxylic acids. rsc.orgmdpi.com
Another powerful class of enzymes is the ATP-dependent amide bond synthetases (ABS). whiterose.ac.uk These enzymes, such as McbA and ShABS, use the energy from ATP hydrolysis to activate the carboxylic acid substrate, enabling its subsequent reaction with an amine nucleophile, all within a single active site. whiterose.ac.ukacs.org This approach avoids the need for stoichiometric coupling agents and can be highly selective. acs.org For example, pantothenate synthetase from E. coli catalyzes the ATP-dependent condensation of (R)-pantoic acid and β-alanine and has been shown to accept a wide range of other amines as substrates, demonstrating its potential for synthesizing diverse amide products. rug.nl
Table 3: Enzymes for Amide Bond Formation
| Enzyme Class | Example Enzyme | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Hydrolase (Lipase) | Candida antarctica Lipase B (CALB) | Direct amidation of carboxylic acids or aminolysis of esters. | High stability in organic solvents; avoids hydrolytic side reactions in anhydrous media. mdpi.com | rsc.orgmdpi.com |
| Amide Bond Synthetase (ABS) | McbA, ShABS | ATP-dependent condensation of a carboxylic acid and an amine. | Catalyzes both acid adenylation and amidation in one active site; requires only small excess of amine. whiterose.ac.ukacs.org | whiterose.ac.ukacs.org |
Multi-enzyme cascade reactions provide an elegant and efficient method for synthesizing complex molecules from simple precursors in a single pot. mdpi.com For chiral amino amides, a common cascade involves the combination of an amine transaminase (ATA) and an acyltransferase or lipase. rsc.orgdiva-portal.org
In this system, an ATA converts a prochiral ketone into a chiral amine with high enantioselectivity. worktribe.com This reaction is often limited by an unfavorable equilibrium. diva-portal.org To overcome this, a second enzyme is introduced to immediately acylate the newly formed chiral amine, pulling the equilibrium towards the product side. rsc.org This strategy has been successfully implemented in both batch and continuous flow systems, the latter of which allows for the compartmentalization of enzymes that may have incompatible optimal conditions. rsc.org This approach enables the synthesis of enantiomerically pure chiral amides from inexpensive ketone starting materials. acs.org
Enzymatic resolution is a classic technique for separating enantiomers from a racemic mixture. In a kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. For the synthesis of this compound, this could involve the resolution of a racemic precursor.
A more advanced approach is dynamic kinetic resolution (DKR), which combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired single enantiomer. researchgate.net For example, a racemic mixture of N-carbamoyl-amino acids could be resolved using an L-N-carbamoylase, which selectively hydrolyzes the L-enantiomer. nih.gov When combined with a racemase that continuously interconverts the enantiomers of the substrate, the entire racemic mixture can be converted into the desired optically pure L-amino acid. nih.gov This principle can be applied using an enzyme with the appropriate (R)-selectivity to produce the target compound.
Chiral Pool Synthesis Leveraging Natural Amino Acid Scaffolds
Chiral pool synthesis is a highly effective strategy for the asymmetric synthesis of complex, optically active molecules by utilizing readily available, enantiomerically pure natural compounds as starting materials. mdpi.com Naturally occurring α-amino acids, available in both (R) and (S) forms, are particularly valuable in this approach due to their inherent chirality and versatile functional groups—the amine and the carboxylic acid—which allow for a wide range of chemical modifications. researchgate.netbaranlab.org
For the synthesis of this compound, which is the N-carbamoyl derivative of D-alaninamide, the natural amino acid D-alanine serves as the ideal chiral precursor. The synthesis maintains the stereocenter at the α-carbon, transferring the chirality from the starting material to the final product. This approach is advantageous as it circumvents the need for asymmetric induction or chiral resolution steps, which can often be complex and costly.
The general strategy involves a sequence of reactions starting from the enantiomerically pure amino acid. researchgate.net For instance, a synthesis could begin with D-alanine. The carboxylic acid functionality is first converted to a primary amide, and the α-amino group is subsequently carbamoylated to yield the target molecule. The key to this approach is the preservation of the C-N bond and the stereochemical integrity at the α-carbon throughout the synthetic sequence. researchgate.net This methodology has been successfully applied to the synthesis of various natural products and their analogues, demonstrating its robustness and efficiency. mdpi.combaranlab.org
Chemical Synthesis Approaches
Formation of the Carbamoyl Group
The introduction of the carbamoyl group (-CONH₂) onto the α-amino functionality is a defining step in the synthesis of this compound. Carbamoyl-amino acids (C-AAs) can be formed through the reaction of amino acids with cyanate (B1221674), which can be generated from urea (B33335). nih.gov In prebiotic chemistry research, it has been noted that amino acids can react with urea under reasonable conditions to produce N-carbamoyl amino acids. royalsocietypublishing.org
A common laboratory method for the carbamoylation of an amine involves the use of an isocyanate, which is then hydrolyzed, or direct reaction with a carbamoylating agent. One route involves the reaction of an amino acid with potassium cyanate in an aqueous solution. royalsocietypublishing.org Another approach is the Curtius rearrangement of an acyl azide, which generates an isocyanate intermediate that can be trapped by an alcohol to form a carbamate (B1207046) or hydrolyzed to form the primary amine; variations of this can be adapted for carbamoyl group formation. organic-chemistry.org
In a biological context, the enzyme carbamoyl phosphate (B84403) synthetase catalyzes the formation of carbamoyl phosphate, which is a key intermediate in the biosynthesis of arginine and pyrimidines. nih.gov This enzymatic process involves the reaction of ammonia (B1221849) with bicarbonate and ATP. While not a direct synthetic method used in the lab for this specific compound, it highlights a natural pathway for carbamoyl group installation.
Amidation Reactions and Mechanisms
The formation of the propanamide portion of the molecule requires the conversion of the carboxylic acid of the amino acid precursor into a primary amide. Direct amidation of carboxylic acids with amines is challenging due to the formation of stable ammonium (B1175870) carboxylate salts. rsc.org Therefore, the carboxylic acid must first be "activated." youtube.com
Common methods for amidation involve the use of coupling reagents. These reagents convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent). nih.gov Widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) or uronium salts like PyBOP and HBTU. rsc.org
The general mechanism for carbodiimide-mediated amidation involves the initial reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine, forming the amide bond and releasing a urea byproduct. To improve efficiency and reduce side reactions like racemization, additives such as N-hydroxysuccinimide (HOSu) are often used to form an active ester, which then reacts with the amine. annualreviews.org
Recent research has also focused on developing catalytic methods for direct amidation that avoid the use of stoichiometric activating agents. nih.govworktribe.com For example, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of N-protected amino acids with various amines in high yields. rsc.org
Table 1: Comparison of Amidation Reagents
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Formation of O-acylisourea intermediate | Widely used, effective | Stoichiometric byproducts, potential for racemization |
| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU | Formation of active esters | High yields, fast reactions, low racemization | Costly, stoichiometric byproducts |
| Lewis Acid Catalysts | TiF₄, Boronic Acids | Activation of carboxyl group | Catalytic, atom-economical | May require higher temperatures, specific solvent conditions |
Stereospecific Functionalization at the α-Carbon
Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of chiral amino acid derivatives. The α-proton is susceptible to deprotonation, especially under basic conditions, which can lead to a planar carbanion intermediate and subsequent racemization. youtube.comnih.gov Therefore, reaction conditions must be carefully controlled to preserve the desired (R)-configuration.
While the target molecule, this compound, has a simple methyl side chain, the synthesis of analogues often requires the stereospecific functionalization at the α-carbon. Asymmetric alkylation of glycine (B1666218) or alanine (B10760859) derivatives is a powerful method for this purpose. This is frequently achieved by using a chiral auxiliary. nih.gov For example, Schiff bases formed from an amino acid ester and a chiral auxiliary can be deprotonated and then alkylated with high diastereoselectivity. The auxiliary is then cleaved to reveal the new, enantiomerically enriched α-substituted amino acid. nih.gov
Another advanced strategy involves transition-metal-catalyzed C-H functionalization. acs.org While challenging, methods are being developed for the direct and stereoselective modification of α-C(sp³)–H bonds. These reactions can introduce new functional groups into a pre-existing amino acid scaffold, opening up new routes to complex analogues. researchgate.net
Table 2: Methods for Stereospecific α-Carbon Functionalization
| Method | Description | Key Features |
|---|---|---|
| Chiral Auxiliary-Directed Alkylation | A chiral auxiliary is temporarily attached to the amino acid. The resulting diastereomer is alkylated, and the auxiliary is then removed. | High diastereoselectivity, reliable for various alkylating agents. nih.govnih.gov |
| Asymmetric Phase Transfer Catalysis | Alkylation of a Schiff base under phase transfer conditions using a chiral catalyst. | Enantioselective, avoids stoichiometric chiral reagents. nih.gov |
| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of the α-C-H bond using a chiral catalyst system. | Atom-economical, allows for late-stage modification. acs.orgresearchgate.net |
Design Principles for Novel Analogues
The design of new analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The core structure presents three primary sites for modification: the N-carbamoyl group, the terminal amide, and the methyl side chain.
A key design strategy involves the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. For instance, in the development of agonists for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory processes, the ureidopropanamide scaffold has been extensively studied. researchgate.netnih.govacs.org The urea (or carbamoyl) moiety is critical as it can participate in hydrogen bonding interactions with receptor targets. nih.govnauka.gov.pl Modifications often focus on N-substitution of the ureido group, where different aryl or alkyl groups can be introduced to probe specific binding pockets within a receptor. researchgate.netnih.gov
Another design principle is the use of bioisosteric replacement. The terminal amide or the urea functional group can be replaced with other groups that have similar steric and electronic properties, such as sulfonamides or reversed amides, to improve metabolic stability or alter hydrogen bonding patterns. The inherent chirality of the molecule, with the (R)-configuration at the alpha-carbon, is a crucial design element, as stereochemistry often dictates biological activity. researchgate.net Maintaining or inverting this stereocenter is a common strategy to explore stereospecific interactions with chiral biological macromolecules. Furthermore, conformational restriction is a powerful design tool; for example, incorporating the side chain into a cyclic system can reduce conformational flexibility, potentially leading to an increase in binding affinity and selectivity by locking the molecule into a bioactive conformation. nauka.gov.pl
Synthetic Routes to N-Substituted Carbamoylpropanamide Derivatives
The synthesis of N-substituted derivatives of this compound, often referred to as ureidopropanamides, can be achieved through several established synthetic methodologies. A primary and direct approach involves the reaction of (R)-alaninamide or a derivative thereof with an appropriate isocyanate. beilstein-journals.orgresearchgate.net This reaction typically proceeds under mild conditions to yield the corresponding N-substituted urea derivative.
A common synthetic sequence starts with commercially available (R)-alanine. The amino group is typically protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The protected amino acid is then coupled with an amine to form the corresponding amide. Subsequent deprotection of the amino group yields the (R)-alaninamide core, which can then be reacted with a selected isocyanate (R-N=C=O) to furnish the desired N-substituted (R)-2-ureidopropanamide. nih.gov
Alternatively, coupling agents can be employed. For example, N,N'-Carbonyldiimidazole (CDI) can be used to activate a primary amine for subsequent reaction with another amine to form a urea linkage. nih.gov In a typical procedure, the (R)-amino acid derivative is first condensed with a primary or secondary amine to form the propanamide. After deprotection of the α-amino group, the resulting amine is treated with an appropriate phenylisocyanate to yield the final ureidopropanamide products. nih.gov
The table below summarizes representative synthetic routes to novel ureidopropanamide derivatives based on a similar scaffold, highlighting the diversity of amines and isocyanates that can be employed.
| Entry | Starting Amine | Isocyanate/Coupling Reagent | Product | Reference |
| 1 | (R)-Boc-phenylalaninamide | 4-Fluorophenyl isocyanate | (R)-2-(3-(4-fluorophenyl)ureido)-3-phenylpropanamide | nih.gov |
| 2 | (S)-Boc-tryptophanamide | 4-Methoxyphenyl isocyanate | (S)-2-(3-(4-methoxyphenyl)ureido)-3-(1H-indol-3-yl)propanamide | nih.gov |
| 3 | (R)-3-(4-cyanophenyl)alaninamide | 3-Chloro-4-fluorophenyl isocyanate | (R)-N-(1-(3-chloro-4-fluorophenyl)cyclopropyl)methyl)-2-(3-(4-fluorophenyl)ureido)-3-(4-cyanophenyl)propanamide | researchgate.net |
| 4 | (S)-Alaninamide | Phenyl isothiocyanate | (S)-2-(3-phenylthioureido)propanamide | mdpi.com |
This table is illustrative of general synthetic strategies for related compounds.
Elaboration of the Amino Acid Side Chain
Modification of the methyl side chain of this compound allows for the exploration of how steric bulk, lipophilicity, and electronic properties influence biological activity. The systematic name, (R)-2-Amino-N-carbamoylpropana mide, indicates a three-carbon chain derived from alanine. wikipedia.orgqmul.ac.uk Introducing larger or more complex side chains can be achieved by starting with amino acids other than alanine or by modifying the alanine side chain at an earlier synthetic stage.
One common strategy is to start with a different α-amino acid that already contains the desired side chain. For example, using (R)-valine, (R)-leucine, or (R)-phenylalanine as the starting material would result in analogues with isopropyl, isobutyl, or benzyl (B1604629) side chains, respectively. These amino acids can be subjected to the same synthetic sequences described previously (N-protection, amidation, deprotection, and carbamoylation) to yield the corresponding N-carbamoylpropanamide derivatives with varied side chains.
Direct elaboration of the side chain can be more challenging but offers access to a wider range of novel structures. For instance, starting with a derivative of aspartic acid or glutamic acid could introduce carboxylic acid functionality into the side chain, which could then be further modified through esterification or amidation. Protecting group strategies are crucial in such multi-step syntheses to ensure that the various functional groups react in the desired sequence. peptide.com
The following table lists common protecting groups used in amino acid synthesis, which are essential for the selective elaboration of the side chain.
| Amino Acid | Side Chain Functional Group | Common Protecting Groups | Reference |
| Lysine | Amine | Boc, Z, 2-ClZ, Fmoc | peptide.com |
| Aspartic Acid | Carboxylic Acid | Bzl, cHex, tBu | peptide.com |
| Serine/Threonine | Hydroxyl | Bzl, tBu | peptide.com |
| Cysteine | Thiol | Acm, Trt, tBu, Bzl | peptide.com |
| Histidine | Imidazole | Boc, Dnp, Tos, Trt, Fmoc | peptide.com |
Regioselective and Stereoselective Derivatization
Maintaining and controlling the stereochemistry at the α-carbon is of paramount importance in the synthesis of derivatives of this compound, as biological activity is often highly dependent on the specific stereoisomer. The use of enantiomerically pure (R)-alanine as a starting material is the most straightforward approach to ensure the desired (R)-configuration in the final product.
During the synthetic sequence, reaction conditions must be chosen carefully to avoid racemization of the chiral center. The use of racemization-free coupling reagents in peptide synthesis is a well-developed field and these principles are directly applicable here. rsc.org
For the synthesis of more complex derivatives where new stereocenters might be introduced, diastereoselective reactions are employed. For example, the addition of carbamoyl anions to chiral N-sulfinyl imines has been shown to proceed with high diastereoselectivity, providing a powerful method for the synthesis of α-amino amides with excellent stereocontrol. nih.govacs.org This methodology allows for the direct introduction of the carbamoyl group while controlling the stereochemistry at the α-carbon. nih.gov
Enzymatic methods also offer a high degree of stereoselectivity. For instance, N-carbamoyl-D-α-amino acid amidohydrolases have been shown to distinguish between stereoisomers not only at the α-carbon but also at the β-carbon of the amino acid substrate. researchgate.net Such enzymes could potentially be used in kinetic resolutions to separate racemic mixtures or in stereoselective syntheses to produce enantiomerically pure products. asm.org The synthesis of ureido-muraymycidine derivatives further highlights the power of stereoselective methods in constructing complex molecules containing a ureido-amino acid motif, achieving high stereoselectivity through the use of chiral auxiliaries and stereocontrolled reactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, the precise arrangement of atoms can be deduced.
¹H NMR and ¹³C NMR Spectral Analysis
The structure of this compound contains several distinct proton and carbon environments that would give rise to a predictable NMR spectrum.
¹H NMR: In a suitable solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals for the methyl, methine, primary amine, and the two different amide groups.
CH₃ group: A doublet would be expected for the methyl protons, coupling to the adjacent methine proton.
CH group: A quartet (or more complex multiplet due to coupling with both the methyl and NH₂ protons) would appear for the alpha-proton.
NH₂ (amine) group: The two protons of the primary amine are diastereotopic and may appear as two separate signals or a single broad signal.
NH (amide) group: A signal corresponding to the proton on the nitrogen of the propanamide backbone.
NH₂ (carbamoyl) group: The protons on the terminal amide of the carbamoyl group would likely show a distinct signal, potentially broadened by quadrupole effects from the nitrogen atom.
¹³C NMR: The ¹³C NMR spectrum would display four unique carbon signals corresponding to the methyl carbon, the alpha-carbon, and the two carbonyl carbons. google.com The chemical shifts of these carbons are influenced by their local electronic environment. chemscene.com
CH₃ carbon: This would be found in the aliphatic region of the spectrum.
CH carbon: The alpha-carbon, being attached to an amino group, would be shifted downfield compared to a simple alkane.
C=O (amide) carbon: The carbonyl carbon of the propanamide backbone.
C=O (carbamoyl) carbon: The carbonyl carbon of the N-carbamoyl group.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.2-1.4 | Doublet (d) | ~18-22 |
| CH | ~3.5-3.9 | Quartet (q) or Multiplet | ~50-55 |
| NH₂ (amine) | Broad signal, variable | Singlet (br s) | N/A |
| NH (amide) | Broad signal, variable | Singlet (br s) | N/A |
| NH₂ (carbamoyl) | Broad signal, variable | Singlet (br s) | N/A |
| C=O (amide) | N/A | N/A | ~170-175 |
| C=O (carbamoyl) | N/A | N/A | ~155-160 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign the signals predicted in the 1D spectra, two-dimensional NMR techniques are indispensable. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. chemicalbook.comnih.gov A cross-peak would be expected between the methyl (CH₃) protons and the methine (CH) proton, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. chemicalbook.com It would show correlations between the CH₃ protons and the methyl carbon, and between the CH proton and the alpha-carbon, confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methine (CH) proton would be expected to show a correlation to both carbonyl carbons, and the methyl (CH₃) protons would show a correlation to the alpha-carbon and the amide carbonyl carbon.
Stereochemical Assignment via NMR Methods
Confirming the (R)-stereochemistry at the chiral center (C2) can be achieved through specialized NMR techniques. One common method involves the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers of a chiral compound to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the differentiation and confirmation of the absolute configuration.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uq.edu.au The IR spectrum of this compound would be characterized by absorption bands corresponding to its amine and multiple amide functionalities. researchgate.netthermofisher.com
Key expected absorption bands include:
N-H stretching: The primary amine (NH₂) and the two different amide N-H groups (one secondary, one primary) would exhibit stretching vibrations in the region of 3400-3200 cm⁻¹. Primary amines and amides often show two distinct bands in this region. sigmaaldrich.com
C-H stretching: Absorptions for sp³ C-H bonds of the methyl and methine groups would appear just below 3000 cm⁻¹.
C=O stretching (Amide I band): Strong, sharp absorptions for the two carbonyl groups are expected in the region of 1700-1630 cm⁻¹. The two distinct amide environments may result in two separate or one broad, overlapping peak.
N-H bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1550 cm⁻¹.
Predicted IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine/Amide | N-H Stretch | 3400-3200 | Medium-Strong |
| Alkyl | C-H Stretch | 2980-2850 | Medium |
| Amide/Carbamoyl | C=O Stretch (Amide I) | 1700-1630 | Strong |
| Amide/Amine | N-H Bend (Amide II) | 1570-1515 | Medium-Strong |
| Amide | C-N Stretch | 1400-1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. nih.gov
For this compound (Molecular Formula: C₄H₈N₄O₂), the molecular weight is approximately 144.13 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 145.14.
The fragmentation of this ion would likely proceed through the cleavage of the amide bonds. researchgate.net Common fragmentation pathways for amino acid derivatives and peptides involve the loss of small neutral molecules like ammonia (NH₃), water (H₂O), and carbon monoxide (CO). thermofisher.com A characteristic fragmentation would be the cleavage of the bond between the alpha-carbon and the amide carbonyl, as well as the cleavage of the N-carbamoyl bond.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. thermofisher.com This technique would unambiguously determine the bond lengths, bond angles, and torsional angles of this compound. rsc.org
Crucially, X-ray crystallography would confirm the absolute stereochemistry at the C2 chiral center as (R). nih.gov Furthermore, it would provide detailed information about the intermolecular interactions, such as the hydrogen bonding network formed between the amine and amide groups of adjacent molecules in the crystal lattice. This information is vital for understanding the physical properties of the compound in its solid form. Different crystalline forms, or polymorphs, may exist, each with a unique packing arrangement that can be fully characterized by this method. rsc.org
Crystal Structure Analysis
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific crystal structure data for this compound could be located. While studies on related enzymes, such as N-carbamoyl-D-amino-acid amidohydrolase, which may interact with this compound, are available, the crystallographic information for the isolated molecule itself does not appear to be published in the public domain.
Interactive Data Table: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Hirshfeld Surface Analysis and Intermolecular Interactions
Similarly, without the fundamental crystallographic information file (CIF), a Hirshfeld surface analysis for this compound cannot be performed. This type of analysis, which is crucial for understanding and quantifying intermolecular interactions within a crystal lattice, is entirely dependent on the prior determination of the compound's crystal structure. The analysis provides insights into close contacts between atoms and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, by mapping properties onto the Hirshfeld surface.
Interactive Data Table: Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data Not Available |
| O···H/H···O | Data Not Available |
| N···H/H···N | Data Not Available |
| C···H/H···C | Data Not Available |
| Other | Data Not Available |
Due to the absence of the necessary structural data in the searched resources, a detailed discussion of the crystal packing, hydrogen bonding network, and other non-covalent interactions for this compound cannot be provided at this time.
Theoretical and Computational Chemistry Studies of R 2 Amino N Carbamoylpropanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. A typical DFT study on a molecule like (R)-2-Amino-N-carbamoylpropanamide would involve a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results.
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable single bonds, multiple energy minima, or conformers, can exist.
Table 1: Representative Optimized Geometric Parameters (Hypothetical Data) This table illustrates the type of data obtained from a geometry optimization calculation. The values are hypothetical and represent typical bond lengths and angles for similar structures.
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|---|
| Amide C=O Bond | C-O | 1.231 | - | - |
| Amide C-N Bond | C-N (amide) | 1.345 | - | - |
| Urea (B33335) C=O Bond | C-O (urea) | 1.240 | - | - |
| Amine C-N Bond | C-N (amine) | 1.465 | - | - |
| N-C-C Angle | N-Cα-C | - | 110.5 | - |
| Backbone Torsion | N-Cα-C-N | - | - | 175.0 |
Vibrational Frequency Analysis and Spectroscopic Correlations
Once a stable geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govnih.gov By comparing the calculated vibrational frequencies with experimental spectra, researchers can confidently assign specific absorption bands to the corresponding molecular motions (e.g., N-H stretching, C=O bending).
Table 2: Hypothetical Vibrational Frequencies and Assignments This table shows a hypothetical correlation between calculated and experimental vibrational modes. A scaling factor is often applied to calculated frequencies to better match experimental data.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (Amine) | -NH₂ | 3450, 3360 | 3435, 3350 |
| N-H Stretch (Amide/Urea) | -CONH- | 3320 | 3310 |
| C-H Stretch | -CH, -CH₃ | 2980, 2940 | 2975, 2935 |
| C=O Stretch (Amide) | -CONH- | 1685 | 1670 |
| C=O Stretch (Urea) | -NHCONH₂ | 1650 | 1645 |
| N-H Bend | -NH₂ | 1610 | 1605 |
Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. chalcogen.roajchem-a.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter. mdpi.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Table 3: Hypothetical FMO Energies and Reactivity Descriptors (in eV) This table illustrates the type of data generated from an FMO analysis.
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -0.95 |
| HOMO-LUMO Gap | ΔE | 5.90 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 0.95 |
| Chemical Hardness | η | 2.95 |
| Electronegativity | χ | 3.90 |
| Electrophilicity Index | ω | 2.57 |
Molecular Modeling and Docking Studies
Beyond the intrinsic properties of the molecule itself, computational modeling can predict how this compound interacts with biological macromolecules, such as protein receptors.
Ligand-Protein Interaction Predictions (General Receptor Binding)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol.
A docking study of this compound would provide valuable insights into its potential biological targets. The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For example, the amine and multiple amide/urea groups on the molecule are potential hydrogen bond donors and acceptors, suggesting they would play a critical role in receptor binding.
Table 4: Hypothetical Molecular Docking Results with a Generic Kinase Active Site This table shows how docking results are typically presented, detailing the predicted binding affinity and key interactions.
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -7.8 |
| Hydrogen Bonds |
|
| Hydrophobic Interactions |
|
| Interacting Residues | Asp145, Lys72, Glu91, Val55, Leu128, Ala53 |
Conformational Landscapes and Energy Minimization
The biological activity of a flexible ligand is often dependent on its ability to adopt a specific conformation—the "bioactive" conformation—that fits within the receptor's binding site. Exploring the molecule's conformational landscape through methods like molecular dynamics (MD) simulations or systematic conformational searches is therefore essential. nih.gov
These methods generate a large ensemble of possible structures. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. nih.gov By clustering the resulting minimized structures and analyzing their relative energies, a map of the low-energy conformational space can be constructed. This analysis helps identify the most probable shapes the molecule will adopt in solution, providing a basis for understanding which conformations are available for binding to a receptor.
Table 5: Hypothetical Relative Energies of Major Conformers This table illustrates the results of a conformational search, showing the relative stability of different conformers.
| Conformer ID | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Conf-1 (Global Minimum) | (τ₁, τ₂): (178, -65) | 0.00 | 45.5 |
| Conf-2 | (τ₁, τ₂): (60, 180) | 0.85 | 21.2 |
| Conf-3 | (τ₁, τ₂): (-62, -68) | 1.20 | 12.8 |
| Conf-4 | (τ₁, τ₂): (175, 68) | 1.55 | 8.1 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structural, dynamical, and thermodynamical properties of molecular systems at an atomic level. figshare.com This technique has been applied to understand the dynamic behavior of this compound, also known as D-citrulline, and its related forms. By simulating the movements of atoms over time, researchers can gain insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment on the molecule's behavior.
MD simulations of systems containing citrulline have been performed using various software packages and force fields. The GROMACS software suite is a commonly utilized tool for these simulations. nih.govfrontiersin.org Force fields, which are sets of parameters used to calculate the potential energy of the system, are critical for accurate simulations. Studies on citrulline-containing systems have employed all-atom force fields like GROMOS96 and AMBER, as well as coarse-grained models such as the MARTINI force field for studying larger systems or longer timescale phenomena. nih.govfrontiersin.orgnih.govscispace.com These simulations typically place the molecule in a box of explicit solvent, such as water, to mimic physiological conditions, and ions are added to neutralize the system. nih.gov
Key dynamic properties are analyzed to understand the molecule's behavior. These include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions between a simulated conformation and a reference structure, indicating conformational stability. nih.govfrontiersin.orgmdpi.com
Root Mean Square Fluctuation (RMSF): Quantifies the fluctuation of individual atoms or residues over the course of the simulation, highlighting flexible regions of the molecule. frontiersin.orgmdpi.com
Radius of Gyration (Rg): Represents the compactness of the molecule's structure. frontiersin.org
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing information on its interaction with the surrounding environment. nih.govscispace.com
Hydrogen Bonding: Analysis of the formation and breaking of hydrogen bonds within the molecule or with solvent molecules provides insight into structural stability and interactions. frontiersin.org
The following table summarizes typical parameters and software used in MD simulations involving citrulline.
| Parameter | Description | Examples from Literature | Reference |
|---|---|---|---|
| Simulation Software | Program used to run the molecular dynamics calculations. | GROMACS 2020.4, Autodock 4.2 | nih.gov |
| Force Field | Set of equations and parameters to describe the potential energy of the system. | GROMOS96 54A7, MARTINI (Coarse-Grained), AMBER | nih.govfrontiersin.orgnih.govscispace.com |
| Solvent Model | Model used to represent the solvent molecules (typically water). | Simple Point Charge (SPC), TIP3P | nih.govfrontiersin.org |
| Simulation Time | The total duration of the simulated trajectory. | 20 ns to several microseconds (μs) | nih.govnih.govscispace.com |
| Temperature | The temperature at which the simulation is run. | 311 K (38°C) | nih.gov |
Research employing MD simulations has shed light on several aspects of citrulline's dynamic behavior. One study focused on the chiral resolution of D- and L-citrulline during crystallization, using simulations to analyze the intermolecular interactions between the citrulline enantiomers and various additives in an aqueous solution. acs.org These simulations help explain the molecular-level mechanisms that allow for the separation of the (R) and (S) forms. acs.org
Other studies have investigated the impact of citrullination—the post-translational modification of an arginine residue into a citrulline residue within a protein. nih.govmdpi.com These simulations show that the transformation from a positively charged arginine to a neutral citrulline significantly alters the electrostatic interactions within the protein, which can lead to dramatic conformational changes and affect the protein's stability and function. nih.gov
Coarse-grained MD simulations have been used to study the aggregation behavior of polymers containing citrulline. nih.govscispace.com These studies revealed that the aggregation is temperature-dependent and allowed for the calculation of the potential of mean force (PMF) between citrulline molecules, quantifying their interaction strength in solution. scispace.com
The table below details the types of dynamic behaviors of citrulline that have been investigated using molecular dynamics simulations.
| Dynamic Behavior/Property | Method of Analysis | Key Findings | Reference |
|---|---|---|---|
| Conformational Stability | RMSD analysis | Simulations show stable trajectories for citrullinated proteins with no dramatic conformational changes over the simulation time. | nih.govmdpi.com |
| Molecular Flexibility | RMSF analysis | Highlights flexible regions within citrulline-containing peptides and proteins. | frontiersin.orgmdpi.com |
| Intermolecular Interactions | Radial Distribution Function (RDF), Molecular Electrostatic Potential (MESP) | Used to interpret interactions between citrulline and solvent or additives, crucial for understanding crystallization processes. | acs.org |
| Solvation and Compactness | SASA and Radius of Gyration (Rg) analysis | Mutations affecting citrulline can lead to less compact structures (higher Rg) and increased solvent exposure (higher SASA). | nih.govfrontiersin.orgscispace.com |
| Self-Aggregation | Coarse-grained MD, Potential of Mean Force (PMF) | Simulations capture the temperature-dependent aggregation of citrulline-based polymers and quantify the interaction forces between molecules. | nih.govscispace.com |
Advanced Analytical Methodologies for R 2 Amino N Carbamoylpropanamide
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of (R)-2-Amino-N-carbamoylpropanamide from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like amino acid derivatives. For a chiral molecule such as this compound, enantiomeric separation is a critical analytical challenge.
The direct separation of enantiomers can be effectively achieved using chiral stationary phases (CSPs). These phases are designed with a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times. For amino acid derivatives, several types of CSPs are applicable. chromatographytoday.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used for the enantiomeric resolution of chiral amines and amino acid esters. yakhak.org The separation mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the (R) and (S) enantiomers. chromatographytoday.comyakhak.org
Another class of CSPs suitable for this purpose are the macrocyclic glycopeptide antibiotics, like teicoplanin. chromatographytoday.com These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and π-π interactions, providing high selectivity for a broad range of amino acids and their derivatives. chromatographytoday.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or an alcohol with an aqueous buffer, is crucial for optimizing the separation.
Interactive Table: Examples of Chiral Stationary Phases for Amino Acid Derivative Separation
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Applicable to | Interaction Mechanisms |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiral amines, α-amino acid esters | Hydrogen bonding, dipole-dipole, steric hindrance |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiral amines, α-amino acid esters | Hydrogen bonding, dipole-dipole, steric hindrance |
| Macrocyclic Glycopeptide | Teicoplanin | Free and N-protected amino acids | Hydrogen bonding, ionic, π-π, hydrophobic interactions |
| Crown Ether | Chiral Crown Ether | Amino acids | Host-guest complexation |
| Ligand Exchange | L-proline copper complex | Amino acids | Ligand exchange |
Derivatization is a technique used to convert an analyte into a derivative with improved chromatographic properties or detectability. actascientific.comactascientific.com This is particularly useful for amino acids and their amides which may lack a strong chromophore for UV detection or are too polar for good retention on reversed-phase columns. actascientific.comshimadzu.co.kr
Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it is introduced into the HPLC column. actascientific.comactascientific.com This approach offers high sensitivity and a wide choice of reagents. jasco-global.com For a primary amine like this compound, common derivatizing reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comjasco-global.com
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino groups to form phenylthiocarbamyl derivatives, which are UV-active. actascientific.comshimadzu.co.kr
Dansyl chloride: Forms highly fluorescent dansyl derivatives. actascientific.com
Post-column derivatization involves the separation of the underivatized analyte on the column, followed by reaction with a derivatizing reagent before the detector. actascientific.comhitachi-hightech.com This method is known for its excellent reproducibility and is less susceptible to matrix interference. hitachi-hightech.com Ninhydrin is a classic post-column reagent for amino acids, forming a colored product that can be detected by UV-Vis spectrophotometry. actascientific.comhitachi-hightech.com
Interactive Table: Comparison of Pre-column and Post-column Derivatization
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Timing | Before injection into the column | After separation in the column, before the detector |
| Advantages | High sensitivity, wide reagent choice, lower reagent consumption | High reproducibility, less matrix interference, automated |
| Disadvantages | Susceptible to matrix effects, potential for multiple derivative products | Requires additional pump and reactor, potential for band broadening |
| Common Reagents | OPA, PITC, Dansyl chloride | Ninhydrin, OPA |
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for the analysis of complex mixtures. thermofisher.comnih.gov For this compound, LC/MS can provide not only quantification but also structural confirmation. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acid derivatives, often in positive ion mode. thermofisher.com
A study on the derivatization of amino acids with urea (B33335) to form carbamoyl (B1232498) amino acids demonstrated improved separation on reversed-phase columns and enhanced MS response. nih.govresearchgate.net This approach would be highly relevant for the analysis of this compound, which is itself a carbamoyl derivative.
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity for structural elucidation. springernature.com In MS/MS, a specific precursor ion (e.g., the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This process, often performed in a triple quadrupole or ion trap mass spectrometer, generates a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. springernature.com For instance, in the analysis of N-carbamylglutamate, a related compound, the precursor ion [M+H]⁺ at m/z 191.0 was fragmented to produce characteristic product ions at m/z 84.0, 130.0, and 148.0, which were used for quantification and qualification. mdpi.com This technique is invaluable for confirming the identity of this compound in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. nist.govresearchgate.net Amino acids and their derivatives are generally non-volatile and require derivatization to increase their volatility for GC analysis. nist.gov
A common derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group. For example, derivatization with heptafluorobutyl chloroformate has been used for the chiral analysis of secondary amino acids. nih.gov The resulting volatile derivatives can then be separated on a chiral GC column, such as one coated with Chirasil-L-Val, to resolve the enantiomers. nih.gov The mass spectrometer provides sensitive detection and structural information based on the fragmentation patterns of the derivatized analyte. researchgate.net GC-MS is a highly sensitive and specific method, particularly suited for isotopomer analysis in metabolic studies. researchgate.net
Interactive Table: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Derivatization | Key Advantages |
| HPLC with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral selector. | Not required for separation, but can be used for detection enhancement. | Direct enantiomeric separation. |
| HPLC with Derivatization | Chemical modification to improve detection and/or retention. | Required (pre- or post-column). | Enhanced sensitivity and selectivity. |
| LC/MS | Separation by LC followed by mass-based detection. | Optional, can improve ionization and separation. | High sensitivity, specificity, and structural information. |
| LC-MS/MS | Selected ion fragmentation for unambiguous identification. | Optional. | Definitive structural confirmation. |
| GC-MS | Separation of volatile derivatives by GC followed by mass detection. | Required to increase volatility. | High resolution, sensitivity, and established libraries. |
Capillary Electrophoresis (CE) for Chiral Separation
Chiral separation of amino acid derivatives like this compound is essential to distinguish between its enantiomers, which may possess different biological activities. Capillary Electrophoresis is particularly well-suited for chiral separations, which are typically achieved by incorporating a chiral selector into the background electrolyte. researchgate.net
One effective approach for the chiral separation of non-natural amino acid amides involves the use of cyclodextrin (B1172386) derivatives as chiral selectors. scientific.net For instance, a study demonstrated the successful chiral separation of four types of non-natural carboxylic amino acid enantiomers using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selective material. The separation was achieved in a fused-silica capillary (50-μm i.d. × 60 cm) with a 10 mM phosphate (B84403) running buffer at an applied voltage of 18 kV. scientific.net The detection was carried out at a wavelength of 254 nm. scientific.net This methodology highlights the potential for developing a similar CE method for the enantiomeric resolution of this compound.
Another promising technique is chiral ligand exchange capillary electrophoresis. A study reported a new chiral ligand exchange CE system using chiral amino amide ionic liquids as ligands and Cu(II) as the central ion for the enantioseparation of labeled D,L-amino acids. nih.gov This system achieved baseline separation of eight pairs of labeled amino acids. nih.gov Such an approach could be adapted for the chiral analysis of this compound.
The general principle of direct chiral separation in CE involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. acs.org The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. acs.org For amino acids and their derivatives, cyclodextrins and their derivatives are among the most widely used and effective chiral selectors in CE. researchgate.net
Method Validation in Academic Research
Method validation is a critical process in analytical chemistry to ensure that a developed method is reliable, reproducible, and suitable for its intended purpose. For the analysis of this compound, a validated analytical method would provide confidence in the obtained results, whether for purity assessment, stability studies, or other applications. The validation of an analytical method typically involves the evaluation of several key parameters, as outlined below.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. nih.gov For a CE method, this would involve preparing a series of standard solutions of this compound at different concentrations and analyzing them. The resulting peak areas or heights are then plotted against the concentrations, and a linear regression analysis is performed. A high coefficient of determination (R²) is indicative of good linearity. nih.gov
For example, in a study on the quantitation of D,L-amino acids using a chiral ligand exchange CE system, good linearity with a correlation coefficient (r²) of ≥ 0.964 was obtained. nih.gov A validation study for L-citrulline, a structurally similar compound, using a CE-UV method also demonstrated good linearity. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix, and the percentage of the analyte recovered is calculated. An acceptable recovery range is typically between 80% and 120%. nih.gov For instance, a validated HPLC method for amino acid analysis reported recovery rates ranging from 87% to 104%. d-nb.info
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A validation study for an HPLC method for amino acids showed relative standard deviations for repeatability and intermediate precision ranging from 0.4% to 4.6% and 0.8% to 7.9%, respectively. d-nb.info
A hypothetical example of linearity data for the analysis of this compound by CE is presented in the table below.
Table 1: Example of Linearity Data for this compound by CE
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5 | 1520 |
| 10 | 3050 |
| 25 | 7480 |
| 50 | 15100 |
| 100 | 30250 |
| Linear Regression | |
| Slope | 301.5 |
| Intercept | 15.2 |
| Correlation Coefficient (R²) | 0.9998 |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov These parameters are crucial for determining the sensitivity of the analytical method.
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically defined as an S/N of 3:1, and the LOQ as an S/N of 10:1.
A validated CE-UV method for the determination of L-citrulline reported an LOD of 1.36 µg/mL and an LOQ of 4.54 µg/mL. nih.gov In another study using CE with laser-induced fluorescence detection for related amino acids, the limit of quantification for asymmetric dimethyl-L-arginine was found to be 0.1 µM. stanford.edu These values provide an indication of the sensitivity that could potentially be achieved for the analysis of this compound using a similar CE-based method.
The following table provides hypothetical LOD and LOQ values for the analysis of this compound, based on typical performance of CE methods.
Table 2: Example of LOD and LOQ for this compound by CE-UV
| Parameter | Value (µg/mL) | Signal-to-Noise Ratio (S/N) |
|---|---|---|
| Limit of Detection (LOD) | 1.5 | 3:1 |
| Limit of Quantitation (LOQ) | 5.0 | 10:1 |
Applications of R 2 Amino N Carbamoylpropanamide in Organic Synthesis
As a Chiral Building Block for Complex Molecules
The use of readily available, enantiomerically pure compounds as starting materials, a strategy known as the "chiral pool" approach, is a cornerstone of modern asymmetric synthesis. mdpi.com Amino acids are exemplary components of the chiral pool, offering a reliable source of stereocenters for the synthesis of bioactive natural products and pharmaceuticals. mdpi.comchimia.ch
(R)-2-Amino-N-carbamoylpropanamide, and more commonly its parent D-citrulline, fit perfectly within this paradigm. The defined (R)-stereochemistry at the α-carbon serves as a foundational chiral element that can be elaborated into more complex structures. A key strategy involves using the inherent chirality of the starting material to direct the formation of new stereocenters.
A significant example of this is the enzymatic modification of the citrulline scaffold. Biocatalytic transformations, prized for their high selectivity, can introduce new functionality to the molecule without disturbing the original chiral center. For instance, amino acid hydroxylases have been successfully used to convert citrulline into hydroxylated variants. nih.gov This process creates a new, more complex chiral building block that retains the original stereochemical information and introduces a hydroxyl group as a handle for further synthetic manipulations. nih.gov This chemoenzymatic approach effectively expands the chiral pool, providing access to novel, enantiopure synthons for peptide synthesis and drug discovery. nih.gov
| Precursor | Transformation | Product | Significance | Reference |
|---|---|---|---|---|
| Citrulline | Enzymatic C-H Oxidation (via GetI hydroxylase) | 4-Hydroxycitrulline | Creates a novel, noncanonical amino acid with an additional stereocenter and a functional handle for further synthesis, such as incorporation into complex peptides. | nih.gov |
Precursor in Peptide Chemistry and Peptidomimetic Synthesis
The incorporation of non-natural amino acids is a powerful strategy in medicinal chemistry to develop peptides and peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability. nih.gov (R)-citrulline derivatives are frequently employed for this purpose, serving as precursors to novel therapeutic agents. medchemexpress.comvub.be
Peptidomimetics containing a D-citrulline residue have shown significant biological activity. For example, Fmoc-D-Cit-OH, the fluorenylmethyloxycarbonyl (Fmoc) protected form of D-citrulline, is a key building block for the solid-phase synthesis of potent neurokinin-1 (NK1) receptor antagonists. medchemexpress.com These peptidomimetics are designed to mimic the structure and function of native peptide ligands but with greater stability and optimized pharmacological profiles. medchemexpress.com
Furthermore, D-citrulline has been incorporated into the rational design of G protein peptidomimetics, which act as allosteric modulators of G protein-coupled receptors (GPCRs). vub.be These synthetic peptides are developed to stabilize specific receptor conformations, which is a valuable tool in drug discovery and screening. vub.be The use of D-amino acids like D-citrulline is critical in these designs to confer specific conformational properties and resistance to proteolysis.
| Precursor | Peptidomimetic Class | Biological Target | Reference |
|---|---|---|---|
| Fmoc-D-Cit-OH | Conformationally constrained bifunctional peptidomimetics (e.g., H-Dmt-D-Cit-Aba-β-Ala-NMe-Bn) | Neurokinin-1 (NK1) Receptor Antagonists | medchemexpress.com |
| D-Citrulline | G protein peptidomimetics | G protein-coupled receptors (GPCRs) | vub.be |
Intermediate in the Synthesis of Chiral Heterocyclic Compounds
The synthesis of chiral nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals and natural products. scholaris.canih.gov While amino acids are common precursors for such syntheses, the direct use of this compound or D-citrulline for constructing heterocyclic rings appears to be limited and challenging.
The primary difficulty lies in the reactivity and stability of the ureido side chain. Under certain reaction conditions, particularly strong acid and heat used for derivatization, the carbamide group of citrulline is unstable and can be hydrolyzed to yield ornithine. consensus.appmdpi.comrsc.org This conversion represents a decomposition pathway rather than a controlled cyclization.
Furthermore, in studies exploring iodine-mediated synthesis of heterocycles like thiazoles from α-amino acids, citrulline has been identified as an unsuitable substrate. nih.gov The amide functionality in the side chain is often incompatible with the reaction conditions required for these transformations. nih.gov Consequently, while the chiral backbone of this compound is theoretically a useful starting point, its side chain presents significant challenges for many standard cyclization methodologies, and specific examples of its use as a direct intermediate for chiral heterocycles are not prominently featured in the surveyed literature.
Role in the Development of Non-Natural Amino Acid Derivatives
One of the most powerful applications of chiral pool amino acids is their use as scaffolds for the synthesis of other, more complex non-natural amino acids (ncAAs). rsc.orgnih.gov this compound, via its parent D-citrulline, serves as a versatile platform for creating novel amino acid derivatives with unique side chains and functionalities. These ncAAs are invaluable tools for chemical biology and drug development. masterorganicchemistry.comresearchgate.net
As previously mentioned, enzymatic C-H functionalization can convert citrulline into 4-hydroxycitrulline, a valuable ncAA in its own right. nih.gov This transformation highlights how a readily available amino acid can be selectively modified to produce a derivative with expanded synthetic potential.
Another important synthetic route involves the conversion of the citrulline side chain into a substituted guanidino group. This is typically achieved by first converting the citrulline-derived ornithine into an S-methyl-isothiocitrulline intermediate on a solid support. This activated precursor can then react with various primary or secondary amines to yield peptides containing mono- or di-substituted arginine derivatives. This method provides access to a range of non-natural, arginine-like residues that can be used to probe structure-activity relationships in bioactive peptides.
| Precursor | Key Intermediate | Transformation | Final Product Class | Reference |
|---|---|---|---|---|
| Citrulline | - | Enzymatic Hydroxylation | 4-Hydroxycitrulline | nih.gov |
| Ornithine (from Citrulline) | S-methyl-isothiocitrulline | Guanidinylation with amines | Substituted Arginine Derivatives |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-2-Amino-N-carbamoylpropanamide. While existing methods provide pathways to this compound, future research will focus on developing more efficient, atom-economical, and environmentally benign stereoselective synthetic routes.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Asymmetric Aminohydroxylation | High stereoselectivity in installing key functional groups. | Development of new osmate-based or other metal catalysts. nih.gov |
| Organocatalysis | Avoids the use of toxic or expensive metals. | Design of novel chiral catalysts for key bond formations. |
| Chiral Pool Synthesis | Utilizes readily available natural products as starting materials. | Synthesis starting from chiral precursors like (-)-α-pinene. nih.gov |
| Ring Expansion Reactions | Access to complex cyclic and heterocyclic structures. | Application of modern synthetic methodologies for novel scaffolds. nih.gov |
Exploration of New Enzymatic Systems for Efficient Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of new enzymatic systems is a critical frontier for the efficient and sustainable production of this compound. Enzymes operate under mild conditions, often in aqueous media, and their inherent chirality can lead to exceptionally high enantioselectivity.
Key enzyme classes for future investigation include aminotransferases and nitrile hydratases. Aminotransferases (or transaminases) are powerful tools for the synthesis of chiral amines and amino acids by transferring an amino group from a donor molecule to a keto acid acceptor. wikipedia.orgwikipedia.org Research into discovering or engineering novel transaminases with tailored substrate specificity for precursors of this compound could unlock highly efficient synthetic routes. uva.nlgoogle.com Furthermore, the use of integrated chemo-enzymatic cascades, where an enzyme works in concert with a chemical catalyst in a one-pot reaction, is a particularly exciting direction. nih.govspringernature.com For instance, merging a nitrile hydratase, which converts nitriles to amides, with a chemocatalytic coupling reaction can provide novel and sustainable pathways to complex chiral amides. nih.govspringernature.comresearchgate.net Overcoming the limitations of current enzymes, such as narrow substrate scope or low stability, through protein engineering and high-throughput screening will be essential. researchgate.netnih.gov
| Enzyme Class | Catalytic Function | Potential Application for this compound |
| Aminotransferases | Catalyze the transfer of an amino group to a keto acid. wikipedia.org | Stereoselective synthesis from a corresponding keto-acid precursor. |
| Nitrile Hydratases | Hydrate nitrile groups to form amides. researchgate.net | Conversion of a nitrile-containing precursor to the final amide. |
| Lipases/Proteases | Catalyze amide bond formation via hydrolysis or ester-amide interconversion. nih.gov | Formation of the N-carbamoylpropanamide linkage. |
| Acyl-adenylating Enzymes | Activate carboxylic acids via an acyl-adenylate intermediate for amide bond formation. nih.gov | ATP-dependent synthesis of the amide bond. |
Computational Design of Enhanced Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. In the context of this compound, computational design can be leveraged to create enhanced derivatives with specific, tailored properties.
Structure-based drug design principles can be adapted to design novel derivatives with improved reactivity, selectivity, or stability. nih.gov By modeling the interaction of this compound derivatives with target enzymes or receptors, researchers can predict modifications that will enhance binding and efficacy. nih.govrsc.org For example, computational docking studies can help rationalize the stereoselectivity of enzymes and guide protein engineering efforts to create biocatalysts with improved performance for specific substrates. researchgate.net Quantum mechanics (QM) and density functional theory (DFT) calculations can be employed to investigate the electronic properties of the molecule and predict how structural modifications will influence its reactivity. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Advanced Spectroscopic Characterization of Transient Intermediates
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Many chemical and enzymatic reactions proceed through short-lived, transient intermediates that are difficult to detect. Advanced spectroscopic techniques offer a window into these fleeting species, providing invaluable mechanistic insights.
For the synthesis of this compound, particularly through enzymatic routes, characterizing transient intermediates is a key area for future research. Techniques like rapid-mixing stopped-flow spectroscopy can be combined with temperature-jump methods to resolve very fast reaction steps that are otherwise unobservable. nih.gov For reactions involving metalloenzymes, Mössbauer spectroscopy can provide detailed information about the electronic structure of metal centers in transient intermediates, as demonstrated in studies of isopenicillin N synthase. nih.gov The kinetics of enzyme-substrate association and the formation of intermediates like the Michaelis complex can be directly studied using transient-phase kinetics. nih.gov Detailed spectroscopic analysis, including NMR (¹H, ¹³C, ¹⁵N), mass spectrometry, and IR spectroscopy, is fundamental for the unambiguous characterization of both stable products and, where possible, trapped intermediates. mdpi.com
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Stopped-Flow Spectroscopy | Kinetics of fast reaction steps in solution. nih.gov | Studying the kinetics of enzymatic synthesis. |
| Mössbauer Spectroscopy | Electronic structure of metal centers (e.g., iron) in intermediates. nih.gov | Characterizing intermediates in potential metalloenzyme-catalyzed syntheses. |
| Transient-Phase Kinetics | Direct information on enzyme-substrate association and intermediate formation. nih.gov | Elucidating the mechanism of aminotransferase-catalyzed reactions. |
| NMR and Mass Spectrometry | Detailed structural information of molecules. mdpi.com | Unambiguous identification of reaction products and intermediates. |
Q & A
Q. What are the optimal synthetic routes for (R)-2-Amino-N-carbamoylpropanamide, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves sequential amidation and carbamoylation steps. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands in palladium-catalyzed reactions) are recommended. Post-synthesis, enantiomeric excess can be verified via chiral HPLC or polarimetry . To minimize racemization, low-temperature conditions and inert atmospheres should be maintained during reactive steps like acylations.
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the presence of the carbamoyl group (δ ~165–170 ppm for carbonyl) and stereochemistry. IR spectroscopy can identify N–H stretches (~3300 cm) and amide I/II bands.
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures purity (>98%). Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric purity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion matching theoretical mass within 3 ppm error) .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks. Use Arrhenius plots to predict shelf life. For light sensitivity, expose samples to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength, co-solvents). Standardize protocols using:
- Positive/Negative Controls : Include known inhibitors and vehicle-only samples.
- Dose-Response Curves : Calculate IC values across ≥5 concentrations (triplicate runs).
- Enzyme Source Consistency : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic activity assays) .
Q. What computational methods are suitable for modeling the interactions of this compound with biological targets like proteases or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Validate with MD simulations (GROMACS/AMBER) to assess stability over 100+ ns trajectories.
- Free Energy Calculations : Apply MM/PBSA or FEP to estimate binding energies. Compare with experimental ΔG values from ITC or SPR .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with catalytic residues) using Discovery Studio or MOE .
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising its stereochemical integrity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance solubility. Monitor stereochemistry via chiral HPLC during derivatization.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.
- Nanoformulation : Use liposomal encapsulation or PEGylation, ensuring formulation excipients do not interact with the compound’s carbamoyl group .
Q. What strategies are recommended for analyzing metabolic pathways and potential toxicity of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Compare CYP450 isoform contributions using isoform-specific inhibitors.
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), monitoring hepatic/kidney biomarkers (ALT, creatinine). For genotoxicity, perform Ames tests and micronucleus assays .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Identify factors affecting yield/purity (e.g., reaction temperature, stoichiometry) via DoE (Design of Experiments).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reactions in real time.
- Batch Record Standardization : Document deviations (e.g., impurity profiles) and adjust purification steps (e.g., column chromatography gradients) accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
